3-(3,4-Dimethoxyphenyl)-5-{1-[3-(4-methoxyphenyl)propanoyl]pyrrolidin-2-yl}-1,2,4-oxadiazole
Description
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Properties
IUPAC Name |
1-[2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-3-(4-methoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5/c1-29-18-10-6-16(7-11-18)8-13-22(28)27-14-4-5-19(27)24-25-23(26-32-24)17-9-12-20(30-2)21(15-17)31-3/h6-7,9-12,15,19H,4-5,8,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFKYTSALARBBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCCC2C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,4-Dimethoxyphenyl)-5-{1-[3-(4-methoxyphenyl)propanoyl]pyrrolidin-2-yl}-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A 1,2,4-oxadiazole ring , known for its pharmacological properties.
- Dimethoxy and methoxy phenyl groups that enhance lipophilicity and biological activity.
- A pyrrolidine moiety , which may contribute to its interaction with biological targets.
Table 1: Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₅ |
| Molecular Weight | 342.34 g/mol |
| LogP | 3.23 |
| Melting Point | Not Available |
| Boiling Point | Not Available |
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, studies have shown that various oxadiazole derivatives can induce apoptosis in cancer cell lines such as MCF-7 and A549. The mechanism often involves the upregulation of pro-apoptotic proteins like p53 and caspase-3 .
Case Study: Cytotoxic Effects
In a study evaluating a series of oxadiazole derivatives, compound 5d demonstrated an IC50 value comparable to doxorubicin against MCF-7 cells, indicating potent cytotoxic activity. The study utilized Western blot analysis to confirm increased expression of apoptotic markers .
Antidiabetic Activity
Oxadiazole derivatives have also been explored for their antidiabetic effects. In vivo studies using genetically modified models (e.g., Drosophila melanogaster) showed that certain oxadiazoles effectively lowered glucose levels and improved insulin sensitivity .
Table 2: Summary of Biological Activities
| Activity Type | Model/Methodology | Result |
|---|---|---|
| Anticancer | MCF-7 Cell Line | IC50 similar to doxorubicin |
| Antidiabetic | Drosophila Model | Significant glucose reduction |
| Apoptosis Induction | Western Blot Analysis | Increased p53 and caspase-3 |
The biological activity of the compound is attributed to several mechanisms:
- Inhibition of Cell Proliferation : Oxadiazole derivatives often inhibit key signaling pathways involved in cell growth.
- Induction of Apoptosis : The activation of apoptotic pathways leads to programmed cell death in cancer cells.
- Antioxidant Activity : Some studies suggest that these compounds may also exert protective effects against oxidative stress, contributing to their therapeutic potential .
Scientific Research Applications
Antioxidant Activity
Research has shown that oxadiazole derivatives exhibit significant antioxidant properties. Studies indicate that compounds with similar structures can prevent oxidative stress by enhancing the activity of antioxidant enzymes and reducing lipid peroxidation. This property is vital in developing therapeutic agents for diseases linked to oxidative damage .
Antimicrobial Properties
The oxadiazole core has been associated with antimicrobial activity against various pathogens. Compounds derived from oxadiazoles have demonstrated efficacy in inhibiting bacterial growth, making them potential candidates for new antibiotic therapies .
Anti-inflammatory Effects
Preliminary studies suggest that derivatives of oxadiazoles can exhibit anti-inflammatory effects by modulating inflammatory pathways. This application is particularly relevant in the treatment of chronic inflammatory diseases .
Neuroprotective Effects
The structural components of this compound indicate potential neuroprotective properties. Research into similar compounds has revealed their ability to protect neuronal cells from damage caused by neurotoxic agents .
Cancer Research
The compound's ability to interact with specific enzymes or receptors positions it as a potential agent in cancer therapy. Compounds with structural similarities have been tested for their anticancer properties, showing promise in inhibiting tumor growth and inducing apoptosis in cancer cells .
Case Studies and Experimental Findings
Chemical Reactions Analysis
Structural Analysis and Reactivity Insights
The compound features a 1,2,4-oxadiazole core substituted with:
-
3,4-Dimethoxyphenyl at position 3.
-
1-[3-(4-Methoxyphenyl)propanoyl]pyrrolidin-2-yl at position 5.
Key reactive sites include:
-
Oxadiazole Ring : Susceptible to nucleophilic/electrophilic substitution due to electron-deficient nature .
-
Methoxy Groups : Potential for demethylation or functional group interconversion.
-
Propanoyl-Pyrrolidine Moiety : Possible involvement in hydrolysis, aminolysis, or cyclization reactions .
2.1. Ring-Opening Reactions
The 1,2,4-oxadiazole ring may undergo cleavage under acidic or basic conditions:
-
Acidic Hydrolysis : Could yield amide or carboxylic acid derivatives via intermediate nitrile oxides .
-
Basic Conditions : Potential formation of ureas or thioureas through nucleophilic attack .
2.2. Functional Group Transformations
| Reaction Type | Reagents/Conditions | Expected Product |
|---|---|---|
| Demethylation | BBr₃, H₂O | Catechol derivatives |
| Acylation | AcCl, pyridine | Acetylated pyrrolidine |
| Hydrolysis | NaOH/H₂O, reflux | 3-(4-Methoxyphenyl)propanoic acid derivative |
2.3. Cross-Coupling Reactions
The aryl groups may participate in:
-
Suzuki-Miyaura Coupling : With aryl boronic acids using Pd catalysts .
-
Buchwald-Hartwig Amination : For introducing nitrogen-based substituents .
Comparative Data for Analogous 1,2,4-Oxadiazoles
Research Gaps and Recommendations
-
Synthetic Optimization : Explore microwave-assisted synthesis to improve yield and reduce reaction time for analogous compounds .
-
Biological Testing : Prioritize in vitro assays for antimicrobial or anticancer activity, given the bioactivity of structurally related 1,3,4-oxadiazoles .
-
Stability Studies : Investigate pH-dependent degradation kinetics of the oxadiazole core .
Q & A
Basic: What synthetic strategies are optimal for constructing the 1,2,4-oxadiazole core in this compound?
Answer:
The 1,2,4-oxadiazole ring is typically synthesized via cyclization reactions. A common approach involves refluxing hydrazide intermediates with reagents like phosphoryl chloride (POCl₃) at elevated temperatures (120°C). For example, cyclization of substituted benzoic acid hydrazides using POCl₃ yields oxadiazole derivatives with high purity . Alternative methods include using diethyl oxalate and sodium hydride in toluene for precursor formation, as demonstrated in related triazole-oxadiazole hybrids .
Key Reaction Conditions:
| Precursor | Reagent/Conditions | Yield/Purity | Reference |
|---|---|---|---|
| Hydrazide intermediate | POCl₃, 120°C, 2–4 hours | 70–85% (recrystallized) | |
| Diethyl oxalate adduct | NaH, toluene, reflux | ~65% (NMR-confirmed) |
Basic: How can structural characterization be rigorously validated for this compound?
Answer:
Multi-modal spectroscopic analysis is critical:
- ¹H/¹³C-NMR : Confirm substitution patterns (e.g., methoxy groups at 3,4-positions on phenyl rings) .
- LC-MS : Verify molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the propanoyl group) .
Advanced: How can molecular docking predictions for antifungal activity be validated experimentally?
Answer:
Docking studies (e.g., targeting 14-α-demethylase lanosterol, PDB: 3LD6) should be cross-validated with:
- In vitro antifungal assays : Measure minimum inhibitory concentrations (MICs) against Candida spp. or Aspergillus spp. .
- Enzyme inhibition assays : Quantify IC₅₀ values for 14-α-demethylase activity using purified enzyme .
- Docking reproducibility : Use multiple software (AutoDock, Schrödinger) to assess consistency in binding poses .
Example Docking Results:
| Compound | Docking Score (kcal/mol) | MIC (μg/mL) | Reference |
|---|---|---|---|
| Target compound | -8.2 ± 0.3 | Pending | |
| Fluconazole (control) | -7.1 ± 0.4 | 2–4 |
Advanced: How to resolve contradictions between computational docking and experimental bioactivity data?
Answer:
Discrepancies often arise from:
- Solvent effects in docking : Include explicit water molecules in simulations to improve accuracy .
- Metabolic instability : Perform stability studies (e.g., HPLC monitoring under physiological pH) to rule out compound degradation .
- Off-target interactions : Use proteome-wide docking or transcriptomics to identify unintended targets .
Basic: What purification methods maximize yield for intermediates?
Answer:
- Recrystallization : Use DMF-EtOH (1:1) for polar intermediates .
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients for non-polar derivatives .
- Wash cycles : Ethanol washes remove unreacted starting materials .
Advanced: How to design a structure-activity relationship (SAR) study for substituent optimization?
Answer:
- Vary substituents : Synthesize analogs with halogens (Cl, F), electron-donating groups (OMe), or bulky groups (CF₃) at the 3,4-dimethoxyphenyl or pyrrolidine positions .
- Assay key properties : Compare logP (lipophilicity), MICs, and docking scores across analogs.
- Statistical analysis : Use multivariate regression to correlate substituent effects with activity .
Example SAR Data:
| Substituent (R) | logP | MIC (μg/mL) | Docking Score |
|---|---|---|---|
| 4-OMe | 3.1 | 8.5 | -7.9 |
| 4-Cl | 3.8 | 4.2 | -8.4 |
| 4-CF₃ | 4.5 | 2.1 | -9.1 |
Advanced: What in silico tools are suitable for ADME profiling?
Answer:
- SwissADME : Predict bioavailability, BBB permeability, and CYP450 interactions .
- Molinspiration : Calculate drug-likeness parameters (e.g., TPSA, rotatable bonds) .
- pkCSM : Estimate toxicity endpoints (e.g., hERG inhibition) .
Example ADME Predictions:
| Parameter | Prediction | Reference |
|---|---|---|
| Bioavailability | 65% (moderate) | |
| CYP3A4 inhibition | High risk | |
| BBB permeability | Low |
Basic: What intermediates are critical in the synthesis pathway?
Answer:
- Hydrazide precursors : Formed via condensation of carboxylic acids with hydrazine .
- Pyrrolidine-propanoyl intermediates : Synthesized via nucleophilic acyl substitution .
- Cyclized oxadiazoles : Generated from hydrazides using POCl₃ or NaH .
Advanced: How to optimize reaction yields for large-scale synthesis?
Answer:
- Catalyst screening : Test Pd(PPh₃)₄ for Suzuki couplings (e.g., 80–90% yield in pyrazole synthesis) .
- Solvent optimization : Use DMF/H₂O mixtures for polar intermediates .
- Temperature control : Maintain reflux conditions (±2°C) to minimize side reactions .
Advanced: How to select enzyme targets for mechanistic studies?
Answer:
- Literature mining : Prioritize targets implicated in related compounds (e.g., fungal CYP51 for oxadiazoles) .
- Phylogenetic analysis : Identify conserved binding pockets across species .
- Structural databases : Use PDB to retrieve high-resolution co-crystal structures (e.g., 3LD6 for lanosterol demethylase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
